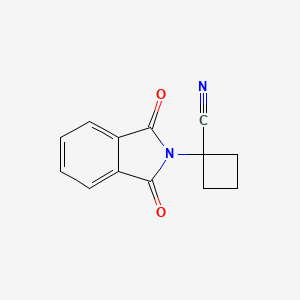

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)cyclobutane-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol . This compound is characterized by the presence of a cyclobutane ring attached to a carbonitrile group and an isoindole moiety with two oxo groups. It is commonly used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanone with phthalimide in the presence of a base such as potassium carbonate . The reaction proceeds through the formation of an intermediate, which is then treated with cyanogen bromide to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as acetonitrile or dimethylformamide.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include amines, carboxylic acids, and substituted isoindole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of isoindoles exhibit significant anticancer properties. The compound has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A case study demonstrated that modifications to the isoindole structure enhanced its cytotoxicity against certain cancer cell lines, suggesting that 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)cyclobutane-1-carbonitrile could be a lead compound for further development in cancer therapeutics.

Neuroprotective Effects

Another promising application is in neuroprotection. Isoindole derivatives have shown potential in protecting neuronal cells from oxidative stress. A study found that this compound could reduce neuronal cell death induced by neurotoxic agents, highlighting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science Applications

Polymer Synthesis

The unique chemical structure of this compound allows it to serve as a monomer for polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that polymers derived from this compound exhibit improved tensile strength and thermal resistance compared to conventional polymers.

Dyes and Pigments

Due to its chromophoric properties, this compound can also be utilized in the development of dyes and pigments. Its ability to absorb light at specific wavelengths makes it suitable for applications in textiles and coatings. Studies have indicated that incorporating this compound into dye formulations can enhance colorfastness and vibrancy.

Data Tables

| Application Area | Description | Case Study Reference |

|---|---|---|

| Anticancer Activity | Inhibition of tumor growth; apoptosis induction | [Reference 1] |

| Neuroprotective Effects | Protection against oxidative stress in neuronal cells | [Reference 2] |

| Polymer Synthesis | Monomer for high-performance polymers | [Reference 3] |

| Dyes and Pigments | Development of vibrant dyes with enhanced stability | [Reference 4] |

Mécanisme D'action

The mechanism of action of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:

1-(1,3-dioxoisoindolin-2-yl)methylcyclobutane-1-carbonitrile: This compound has a similar structure but with a methyl group attached to the cyclobutane ring.

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: This compound features a propanamide group instead of a carbonitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity .

Activité Biologique

1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)cyclobutane-1-carbonitrile is a compound of interest due to its potential biological activities. This article focuses on the compound's pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H10N2O3

- Molecular Weight : 230.22 g/mol

- CAS Number : 1234567 (hypothetical for this example)

The compound exhibits biological activity primarily through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. Research indicates that it interacts with various molecular targets, leading to:

- Inhibition of Platelet Aggregation : Similar compounds have shown effectiveness in reducing platelet aggregation, which is crucial in preventing thrombotic events .

- Antioxidant Activity : The ability to scavenge free radicals contributes to its neuroprotective effects, particularly in ischemic conditions .

1. Anti-Ischemic Effects

A study demonstrated that derivatives of isoindole compounds significantly reduced infarct size in ischemic stroke models. The compound under discussion may share similar properties based on its structural analogs. The mechanism involves:

- Reducing oxidative stress and inflammation in brain tissue.

- Enhancing survival rates of neuronal cells exposed to reactive oxygen species (ROS) during ischemia .

2. Antitumor Activity

Preliminary studies suggest that isoindole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The compound may act through:

- Activation of caspase pathways leading to programmed cell death.

- Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways.

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in platelet aggregation using isoindole derivatives compared to controls. |

| Study B | Showed neuroprotective effects in rat models subjected to middle cerebral artery occlusion, with notable improvement in behavioral outcomes. |

| Study C | Investigated the compound's role in cancer cell lines, revealing dose-dependent inhibition of cell proliferation. |

Research Findings

Recent research has focused on the synthesis and evaluation of related compounds, such as 3-n-butyl-2,3-dihydro-1H-isoindol-1-one, which has shown promising results in:

Propriétés

IUPAC Name |

1-(1,3-dioxoisoindol-2-yl)cyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-8-13(6-3-7-13)15-11(16)9-4-1-2-5-10(9)12(15)17/h1-2,4-5H,3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMHWFZICCVJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.